molecular formula C11H14N4O4 B163593 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one CAS No. 79056-01-2

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B163593
CAS No.: 79056-01-2
M. Wt: 266.25 g/mol
InChI Key: IWKXDMQDITUYRK-KUBHLMPHSA-N
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Description

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is a bioactive lipid mediator derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acid family and plays a significant role in various physiological and pathological processes, including inflammation and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 5-lipoxygenase and 12-lipoxygenase. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic activity.

Industrial Production Methods

Industrial production of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale using recombinant enzymes and optimized fermentation processes.

Chemical Reactions Analysis

Types of Reactions

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.

    Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid, which have distinct biological activities.

Scientific Research Applications

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid has numerous applications in scientific research:

    Chemistry: Used as a standard for studying lipid oxidation and enzymatic pathways.

    Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.

    Industry: Utilized in the development of anti-inflammatory drugs and as a biomarker for oxidative stress.

Mechanism of Action

The mechanism of action of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of intracellular signaling pathways. These pathways include the modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which regulate gene expression and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 5(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid
  • 12(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid
  • 15(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid

Uniqueness

5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is unique due to its dual hydroxylation at the 5 and 12 positions, which confers distinct biological activities compared to its mono-hydroxylated counterparts. This dual hydroxylation allows it to participate in more complex signaling pathways and exert more potent effects on inflammation and immune responses.

Properties

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXDMQDITUYRK-KUBHLMPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 2
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 3
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 4
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 5
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Reactant of Route 6
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Customer
Q & A

Q1: Does 5(S),12(S)-DiHETE interact with any specific receptors?

A2: While not conclusively established, some research suggests that 5(S),12(S)-DiHETE might interact with the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor on human platelets. [] This interaction appears to be less potent compared to other lipoxygenase products like 12(R)-HETE. Further studies are needed to confirm this interaction and its functional consequences. []

Q2: How does the activity of 5(S),12(S)-DiHETE compare to its structural isomer, Leukotriene B4 (LTB4)?

A3: Despite being structural isomers, 5(S),12(S)-DiHETE and LTB4 exhibit different biological activities. While both are products of the 5-lipoxygenase pathway, LTB4 is a potent chemoattractant for neutrophils, playing a significant role in acute inflammation. In contrast, 5(S),12(S)-DiHETE appears to have more subtle effects on myeloid cell proliferation and might not be a strong chemoattractant. []

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